molecular formula C17H19NOS2 B2489761 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1209665-62-2

2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No.: B2489761
CAS No.: 1209665-62-2
M. Wt: 317.47
InChI Key: RUEWXKXHNPWZCF-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a complex organic compound that features a benzylthio group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with molecular targets, which could include enzymes or receptors. The specific pathways and targets would depend on the context of its use, such as its role in a biological system or a catalytic process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylthio and thiophene derivatives, such as:

Uniqueness

What sets 2-(benzylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-16(12-20-11-14-5-2-1-3-6-14)18-13-17(8-9-17)15-7-4-10-21-15/h1-7,10H,8-9,11-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWXKXHNPWZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CSCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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